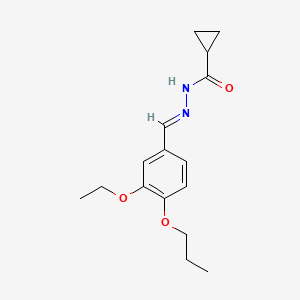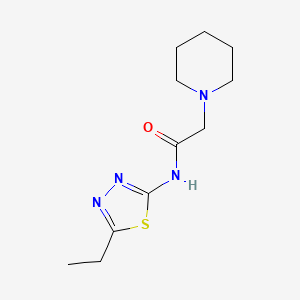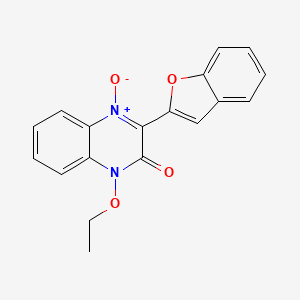
N-(2,5-dichlorophenyl)-3-(5-ethyl-2-furyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dichlorophenyl)-3-(5-ethyl-2-furyl)propanamide, also known as Etoricoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation caused by various conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Etoricoxib is a highly selective cyclooxygenase-2 (COX-2) inhibitor that works by reducing the production of prostaglandins, which are responsible for causing pain and inflammation.
Mechanism of Action
N-(2,5-dichlorophenyl)-3-(5-ethyl-2-furyl)propanamide works by selectively inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting COX-2, etoricoxib reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects
N-(2,5-dichlorophenyl)-3-(5-ethyl-2-furyl)propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, as well as other inflammatory mediators such as interleukin-1β and tumor necrosis factor-α. N-(2,5-dichlorophenyl)-3-(5-ethyl-2-furyl)propanamide has also been shown to reduce the expression of matrix metalloproteinases, which are enzymes that contribute to the destruction of joint tissue in arthritis.
Advantages and Limitations for Lab Experiments
N-(2,5-dichlorophenyl)-3-(5-ethyl-2-furyl)propanamide has several advantages for use in lab experiments. It is highly selective for COX-2, which reduces the risk of side effects associated with non-selective NSAIDs. N-(2,5-dichlorophenyl)-3-(5-ethyl-2-furyl)propanamide also has a long half-life, which makes it suitable for use in long-term studies. However, etoricoxib has some limitations for use in lab experiments. It is not water-soluble, which can make it difficult to administer in certain experimental settings. Additionally, etoricoxib is not suitable for use in studies that require the inhibition of both COX-1 and COX-2.
Future Directions
There are several future directions for research on etoricoxib. One area of interest is the potential use of etoricoxib in the treatment of cancer. N-(2,5-dichlorophenyl)-3-(5-ethyl-2-furyl)propanamide has been shown to inhibit the growth of certain cancer cells, and further research is needed to determine its potential as a cancer treatment. Another area of interest is the development of new COX-2 inhibitors that are more effective and have fewer side effects than etoricoxib. Finally, there is a need for further research on the biochemical and physiological effects of etoricoxib, particularly in the context of its potential use in the treatment of inflammatory conditions.
Synthesis Methods
N-(2,5-dichlorophenyl)-3-(5-ethyl-2-furyl)propanamide is synthesized through a multi-step process that involves the reaction of 2,5-dichlorobenzoyl chloride with 5-ethyl-2-furfurylamine to form N-(2,5-dichlorophenyl)-5-ethyl-2-furylamine. This intermediate is then reacted with 3-(dimethylamino)propionyl chloride to form N-(2,5-dichlorophenyl)-3-(5-ethyl-2-furyl)propanamide, which is the final product.
Scientific Research Applications
N-(2,5-dichlorophenyl)-3-(5-ethyl-2-furyl)propanamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing pain and inflammation in various animal models of arthritis and other inflammatory conditions. N-(2,5-dichlorophenyl)-3-(5-ethyl-2-furyl)propanamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.
properties
IUPAC Name |
N-(2,5-dichlorophenyl)-3-(5-ethylfuran-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2/c1-2-11-4-5-12(20-11)6-8-15(19)18-14-9-10(16)3-7-13(14)17/h3-5,7,9H,2,6,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAHVMPCPCTQAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)CCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-3-(5-ethylfuran-2-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(diethylamino)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B5882661.png)
![4-[5-(4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5882664.png)



![O-benzyl S-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate](/img/structure/B5882718.png)
![3-allyl-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B5882720.png)


![5-[(4-ethoxyphenyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5882752.png)
![N-[4-(dimethylamino)phenyl]-2-biphenylcarboxamide](/img/structure/B5882756.png)


